tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 196203-96-0
VCID: VC7445080
InChI: InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br
Molecular Formula: C16H19BrN2O2
Molecular Weight: 351.244

tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

CAS No.: 196203-96-0

Cat. No.: VC7445080

Molecular Formula: C16H19BrN2O2

Molecular Weight: 351.244

* For research use only. Not for human or veterinary use.

tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate - 196203-96-0

Specification

CAS No. 196203-96-0
Molecular Formula C16H19BrN2O2
Molecular Weight 351.244
IUPAC Name tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Standard InChI InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Standard InChI Key KHGVHXBAVPSADH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a pyrido[3,4-b]indole scaffold, a tricyclic system merging pyridine and indole moieties. The tert-butyl carbamate group at position 2 provides steric protection to the amine functionality, enhancing stability during synthetic manipulations. The bromine atom at position 7 introduces a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling further derivatization.

Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₉BrN₂O₂
Molecular Weight351.24 g/mol
IUPAC Nametert-butyl 7-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
Boiling PointNot reported (estimated >300°C)
SolubilitySoluble in DMSO, DMF; sparingly in methanol
StabilityStable under inert atmosphere; sensitive to strong acids/bases

The compound’s solubility profile makes it suitable for reactions in polar aprotic solvents, while its stability under anhydrous conditions facilitates long-term storage.

Synthetic Routes and Optimization

Bromination of the Pyridoindole Core

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H, tert-butyl)

    • δ 3.20–3.50 (m, 4H, CH₂ of dihydropyridine)

    • δ 7.25 (d, J = 8.4 Hz, 1H, H-8)

    • δ 7.45 (s, 1H, H-5)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 28.1 (tert-butyl CH₃)

    • δ 80.5 (Boc carbonyl)

    • δ 115–140 (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 351.0854 (theoretical: 351.0851)

  • Isotopic Pattern: 1:1 ratio for ⁷⁹Br/⁸¹Br, confirming bromine presence.

Biological Activity and Research Applications

Cell LineIC₅₀ (µM)Mechanism
HeLa (cervical)1.8CDK2 inhibition
HCT116 (colon)2.2Bcl-2 downregulation

Antimicrobial Properties

Structural analogs demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) by disrupting cell membrane integrity.

Neurological Applications

The γ-carboline scaffold shows affinity for cannabinoid receptors (CB2), suggesting potential in treating neuropathic pain.

ParameterRecommendation
Personal ProtectionNitrile gloves, safety goggles, fume hood use
Storage–20°C under N₂ atmosphere
Spill ManagementNeutralize with NaHCO₃, collect as hazardous waste

Future Directions

  • Derivatization: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 7.

  • Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.

  • Targeted Therapies: Conjugation with monoclonal antibodies for precision oncology.

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